molecular formula C7H7ClFNO B13143795 3-Chloro-2-fluoro-4-methoxyaniline

3-Chloro-2-fluoro-4-methoxyaniline

Cat. No.: B13143795
M. Wt: 175.59 g/mol
InChI Key: ZGLWMVADGKLXIA-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-methoxyaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-chloro-4-methoxyaniline with a fluorinating agent. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

3-Chloro-2-fluoro-4-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-4-methoxyaniline is unique due to the presence of both chloro and fluoro groups, which can influence its reactivity and biological activity. This combination of substituents can lead to distinct chemical and physical properties compared to its analogs .

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

3-chloro-2-fluoro-4-methoxyaniline

InChI

InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3

InChI Key

ZGLWMVADGKLXIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)F)Cl

Origin of Product

United States

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